

Technical Guide: 4,4'-(5-Bromo-1,3-phenylene)dipyridine

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Compound of Interest

Compound Name:	4,4'-(5-Bromo-1,3-phenylene)dipyridine
CAS No.:	361366-74-7
Cat. No.:	B3327649

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CAS 361366-74-7 | Molecular Formula: C₁₆H₁₁BrN₂ Executive Summary & Core Identity

4,4'-(5-Bromo-1,3-phenylene)dipyridine is a high-value heteroaromatic ligand extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its structural geometry—a central benzene ring flanked by two pyridine moieties at the 1,3-positions and a reactive bromine atom at the 5-position—classifies it as a functionalized V-shaped pillar ligand.

The bromine substituent is not merely structural; it serves as a critical "chemical handle" for Post-Synthetic Modification (PSM), allowing researchers to introduce complex functionalities (e.g., fluorophores, catalytic sites) into a porous framework after the lattice has formed.

Physicochemical Specifications

Property	Specification	Notes
Molecular Weight	311.18 g/mol	Monoisotopic Mass: 310.01
Appearance	Off-white to pale yellow solid	Crystalline powder
Solubility	Soluble in CHCl ₃ , DMF, DMSO	Poor solubility in water/alcohols
Melting Point	>180 °C (Typical for class)	Decomposes at high T
pKa (Pyridine N)	~5.2 (Estimated)	Basic sites for metal coordination
Symmetry	(Effective)	Key for NMR interpretation

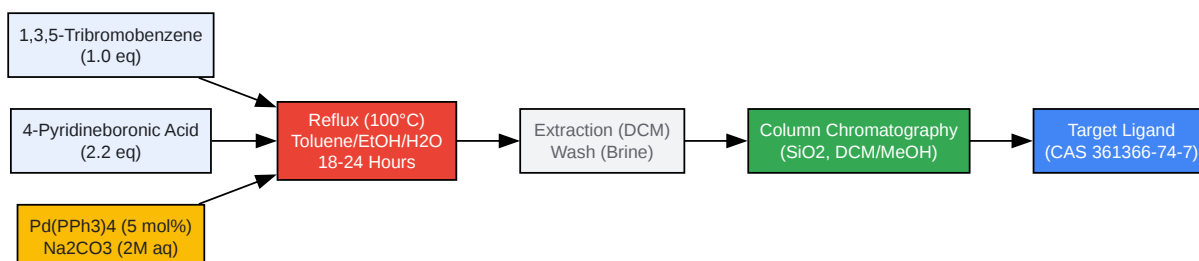
Standardized Synthetic Protocol

Methodology: Double Suzuki-Miyaura Cross-Coupling Objective: Selective synthesis of the disubstituted product from a trisubstituted precursor.

Reaction Logic

The synthesis utilizes 1,3,5-tribromobenzene as the electrophile and 4-pyridineboronic acid as the nucleophile. The challenge is statistical control: we require bis-substitution while avoiding tris-substitution. This is achieved through stoichiometry control (2.1 equivalents of boronic acid) and monitoring.

Workflow Diagram (DOT)



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Caption: Synthetic pathway for **4,4'-(5-Bromo-1,3-phenylene)dipyridine** via controlled Suzuki coupling.

Step-by-Step Protocol

- Pre-reaction Setup: Flame-dry a 250 mL 3-neck round-bottom flask and equip with a reflux condenser and nitrogen inlet.
- Reagent Loading:
 - Add 1,3,5-tribromobenzene (1.0 eq, e.g., 3.15 g).
 - Add 4-pyridineboronic acid (2.2 eq, e.g., 2.70 g).
 - Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1] Note: Add catalyst last or under inert stream.
- Solvent System: Add a degassed mixture of Toluene (60 mL), Ethanol (20 mL), and 2M Na₂CO₃ (20 mL). The biphasic system ensures solubility of both organic and inorganic components.
- Reaction: Purge with N₂ for 15 mins. Heat to reflux (approx. 90-100°C) for 24 hours. Monitor via TLC (DCM:MeOH 95:5).
- Workup:
 - Cool to room temperature.[1][2]
 - Extract aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
 - Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Concentrate the crude oil. Purify via silica gel flash chromatography using a gradient of DCM → 5% MeOH/DCM. The mono-substituted byproduct elutes first, followed by the target bis-substituted product, and finally the tris-substituted impurity.

Structural Characterization (Self-Validation)

To validate the synthesis, the following spectroscopic signatures must be observed. The molecule possesses a plane of symmetry passing through the Br atom and the C-H bond at position 2.

¹H NMR (400 MHz, CDCl₃) Expectation

Proton Position	Multiplicity	Integration	Shift (δ ppm)	Assignment Logic
Pyridine-H (α)	Doublet (d)	4H	8.70 - 8.75	Deshielded by ring nitrogen (ortho to N).
Pyridine-H (β)	Doublet (d)	4H	7.50 - 7.55	Meta to N, coupled to α-protons.
Benzene-H2	Triplet (t)*	1H	7.80 - 7.90	Between two pyridine rings. Appears as singlet if coupling is weak.
Benzene-H4, H6	Doublet (d)	2H	7.70 - 7.80	Ortho to Bromine.

Note: The central benzene protons may appear as a narrow multiplet or overlapping singlets depending on resolution.

Advanced Applications: MOF Engineering

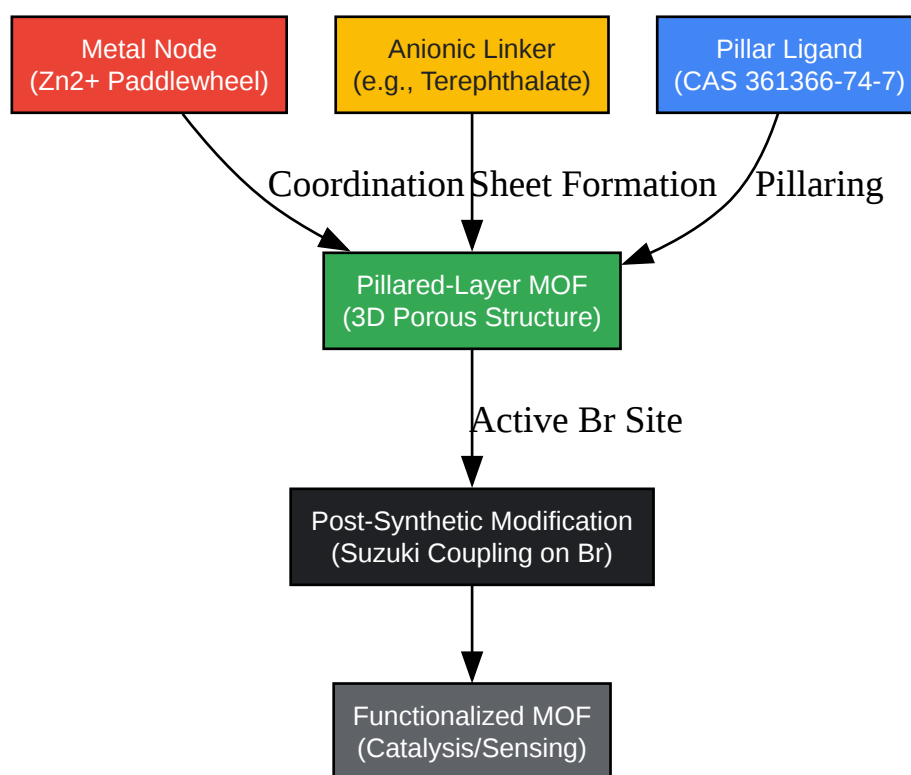
The primary utility of CAS 361366-74-7 lies in its ability to act as a pillaring linker in pillared-layer MOFs.

Mechanism: The "Functional Pillar" Strategy

In a typical paddlewheel MOF (e.g., Zn-carboxylate layers), this ligand replaces neutral pillars (like 4,4'-bipyridine).

- Structural Role: The dipyriddy length defines the interlayer distance (pore size).
- Functional Role: The uncoordinated Bromine atom points into the pore channel.
- Post-Synthetic Modification (PSM): The Br site can undergo further Suzuki/Sonogashira coupling inside the crystal, attaching fluorophores or catalytic sites without destroying the framework.

MOF Construction Diagram (DOT)



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Caption: Engineering logic for using **4,4'-(5-Bromo-1,3-phenylene)dipyridine** in MOF construction.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Handling: Use in a fume hood. Avoid dust formation.

- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the pyridine rings are relatively stable.
- Incompatibility: Strong oxidizing agents.

References

- Synthesis of 1,3,5-Tribromobenzene Derivatives:ChemicalBook. "1,3,5-Tribromobenzene synthesis protocols." [3]
- General Suzuki Coupling for Poly-aryl Systems:Organic Syntheses. "Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction." (Analogous Pd-catalyzed coupling methodology).
- MOF Pillaring Strategy:Encyclopedia. "Metal-Organic Frameworks: Applications in Catalysis and Separation." (Context for dipyridyl pillar ligands).
- Crystal Structure Analogs:CrystEngComm. "Hexatopic ligands and coordination polymers." (Structural data for similar tris-pyridyl benzene derivatives).
- Compound Identity:PubChem. "4,4'-(1,4-Phenylene)dipyridine and related structures." (Structural confirmation of the dipyridyl-benzene core).

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Sources

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